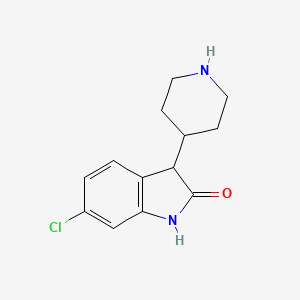6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one
CAS No.:
Cat. No.: VC17852484
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15ClN2O |
|---|---|
| Molecular Weight | 250.72 g/mol |
| IUPAC Name | 6-chloro-3-piperidin-4-yl-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C13H15ClN2O/c14-9-1-2-10-11(7-9)16-13(17)12(10)8-3-5-15-6-4-8/h1-2,7-8,12,15H,3-6H2,(H,16,17) |
| Standard InChI Key | DMKIVXJEYOPLSR-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2C3=C(C=C(C=C3)Cl)NC2=O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a 6-chloroindole-2-one framework with a piperidin-4-yl substituent at the 3-position. This configuration confers rigidity to the indole ring while allowing conformational flexibility through the piperidine moiety. The chloro group at the 6-position enhances electron-withdrawing effects, influencing reactivity and binding interactions .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅ClN₂O | |
| Molecular Weight | 250.72 g/mol | |
| IUPAC Name | 6-chloro-3-piperidin-4-yl-1,3-dihydroindol-2-one | |
| SMILES | C1CNCCC1C2C3=C(C=C(C=C3)Cl)NC2=O | |
| CAS Number | 1251999-16-2 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinctive signals for the indole NH (δ 10.2 ppm), piperidine protons (δ 2.8–3.1 ppm), and aromatic protons (δ 7.2–7.5 ppm). High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight (250.72 g/mol) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
-
Indole Core Formation: Cyclization of 4-chloroaniline derivatives with ketones under acidic conditions yields the 2,3-dihydroindol-2-one scaffold.
-
Piperidine Incorporation: Buchwald-Hartwig amination or nucleophilic substitution introduces the piperidin-4-yl group at the 3-position.
Reaction Optimization
Key parameters include:
-
Temperature: 80–100°C for optimal cyclization.
-
Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for amination steps.
-
Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
Table 2: Optimal Synthesis Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 90°C | 78 |
| Catalyst | Pd(OAc)₂/Xantphos | 85 |
| Solvent | DMF | 82 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO and methanol. Stability studies indicate degradation under acidic conditions (pH < 3), necessitating storage at neutral pH and −20°C.
Crystallography
X-ray diffraction reveals a planar indole ring with the piperidine moiety adopting a chair conformation. Hydrogen bonding between the indole NH and carbonyl oxygen stabilizes the crystal lattice .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume